molecular formula C12H10BrNO2S B12061796 Benzyl (5-bromothiophen-2-yl)carbamate

Benzyl (5-bromothiophen-2-yl)carbamate

Cat. No.: B12061796
M. Wt: 312.18 g/mol
InChI Key: RWRNXNKHQHBTEE-UHFFFAOYSA-N
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Description

Benzyl (5-bromothiophen-2-yl)carbamate is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromothiophen-2-yl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Benzyl (5-bromothiophen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (5-bromothiophen-2-yl)carbamate depends on its specific applicationThe bromine atom and the carbamate linkage can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

benzyl N-(5-bromothiophen-2-yl)carbamate

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-7-11(17-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

RWRNXNKHQHBTEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(S2)Br

Origin of Product

United States

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